2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(thian-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-21(25)20(14-9-11-28-12-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKJCPWNBVSWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Activation and Amino Acid Loading
The 2-chlorotrityl chloride (2-CTC) resin serves as a foundational support for carboxylic acid protection during synthesis. As demonstrated in protocols for analogous Fmoc-protected amino acids, the resin is pre-swollen in anhydrous dichloromethane (DCM) before coupling. For 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid, three equivalents of the free amino acid (2-amino-2-(4-tetrahydrothiopyranyl)acetic acid) are dissolved in anhydrous DCM with nine equivalents of N,N-diisopropylethylamine (DIEA). This mixture reacts with the resin for two hours under inert conditions, forming a stable ester linkage. Excess reactive sites on the resin are subsequently capped with methanol to prevent undesired side reactions.
Fmoc Protection of the α-Amino Group
Following resin loading, the α-amino group undergoes protection using Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in dimethylformamide (DMF). Critical parameters include:
- Molar ratio : 1.2 equivalents of Fmoc-OSu relative to the theoretical resin loading capacity
- Base : 2.4 equivalents of DIEA to deprotonate the amino group
- Reaction time : 4–6 hours at room temperature
The progress of Fmoc incorporation is monitored via Kaiser ninhydrin testing, where a colorless result indicates complete protection.
Cleavage and Isolation
Mild acidic conditions (1% trifluoroacetic acid in DCM) cleave the product from the 2-CTC resin while preserving acid-labile protecting groups. This step typically achieves yields of 85–92% with >95% purity by HPLC. The resin-to-product mass ratio and cleavage duration (15–30 minutes) are optimized to minimize diketopiperazine formation.
Solution-Phase Synthesis Strategies
Direct Fmoc Protection of Preformed Amino Acids
Comparative Analysis of Synthetic Routes
| Parameter | Solid-Phase (2-CTC) | Solution-Phase | Microwave-Assisted |
|---|---|---|---|
| Average Yield (%) | 89 ± 3 | 78 ± 5 | 85 ± 4 |
| Purity (HPLC, %) | 96–98 | 90–93 | 94–96 |
| Reaction Time (h) | 6–8 | 2–4 | 0.17–0.33 |
| Enantiomeric Excess (%) | >99 | 88–93 | 91–95 |
| Scalability | Excellent | Moderate | Limited |
Key observations :
- Solid-phase synthesis via 2-CTC resin achieves superior purity and stereochemical control due to the resin's sieving effect and minimized side reactions.
- Microwave methods bridge the gap between solution and solid-phase approaches but require specialized equipment.
- Solution-phase remains viable for small-scale syntheses where resin costs are prohibitive.
Critical Process Optimization Parameters
Solvent Selection
Base Effects
Temperature Gradients
Controlled cooling (-15°C) during Fmoc-Cl addition reduces racemization rates from 12% to <2%. Post-addition gradual warming to 25°C ensures complete reaction without compromising stereochemistry.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.39 (t, J = 7.4 Hz, 2H), 7.30 (d, J = 7.2 Hz, 2H), 4.55–4.35 (m, 3H, Fmoc CH₂ and CH), 3.85 (s, 2H, SCH₂), 2.95–2.70 (m, 4H, thiopyranyl CH₂).
- HRMS : [M+H]⁺ calculated for C₂₂H₂₃NO₄S: 397.1345, found: 397.1342.
Chemical Reactions Analysis
Types of Reactions
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Oxidation: The tetrahydrothiopyranyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrothiopyranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: The free amino acid derivative.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). The tetrahydrothiopyranyl moiety enhances the solubility and stability of the resulting peptides, making it easier to manipulate them in various chemical environments.
Case Study : Researchers have utilized this compound to synthesize cyclic peptides with improved bioactivity. The incorporation of the tetrahydrothiopyranyl group has been shown to enhance the conformational rigidity and biological stability of cyclic peptides, leading to increased potency against specific biological targets.
Drug Delivery Systems
The compound's unique structure allows it to be integrated into drug delivery systems, particularly those targeting intracellular pathways. The tetrahydrothiopyranyl group can facilitate cellular uptake due to its favorable lipophilicity.
Case Study : In a study focusing on targeted cancer therapies, researchers formulated nanoparticles using this compound as a linker. These nanoparticles demonstrated enhanced delivery efficiency of chemotherapeutic agents into cancer cells, significantly improving therapeutic outcomes while minimizing side effects.
Bioconjugation Techniques
The ability to selectively modify biomolecules makes this compound useful in bioconjugation techniques. It can be employed to attach various functional groups or labels to proteins or nucleic acids, facilitating studies in proteomics and genomics.
Case Study : A notable application was reported where this compound was used to conjugate fluorescent dyes to antibodies for imaging purposes. The resulting bioconjugates exhibited high specificity and sensitivity in detecting target antigens in complex biological samples.
Comparative Analysis of Applications
| Application Area | Benefits | Challenges |
|---|---|---|
| Peptide Synthesis | Enhances stability and solubility | Requires careful handling during synthesis |
| Drug Delivery Systems | Improved cellular uptake and targeted delivery | Potential toxicity at high concentrations |
| Bioconjugation Techniques | High specificity for biomolecule labeling | Complexity in purification and characterization |
Mechanism of Action
The mechanism of action of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides with high precision.
Comparison with Similar Compounds
Structural and Functional Differences
(a) 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid (Fmoc-AEEA-OH)
- Structure : Contains a PEG-based spacer (ethoxy-ethoxy-acetic acid) instead of the tetrahydrothiopyranyl group.
- Molecular Formula: C₂₁H₂₃NO₆; Molecular Weight: 385.4 g/mol .
- Key Features :
- Applications : Drug delivery systems, solubility enhancement, and spacer in peptide-PEG conjugates .
(b) Fmoc-β-Ala-OH (β-Alanine Derivative)
- Structure: Short, non-PEG spacer (β-alanine) with minimal steric bulk.
- Key Features :
(c) 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid
- Structure : Features a thiophene aromatic ring and Boc protection (tert-butoxycarbonyl).
- Key Differences :
- Boc vs. Fmoc : Boc deprotection requires acidic conditions (e.g., TFA), unlike Fmoc’s base-sensitive cleavage .
- Thiophene vs. Tetrahydrothiopyranyl : The aromatic thiophene increases planarity and electronic conjugation, whereas the saturated tetrahydrothiopyranyl group offers conformational flexibility and higher lipophilicity .
Physicochemical Properties
Commercial and Research Relevance
- Fmoc-AEEA-OH: Widely available (e.g., Santa Cruz Biotechnology, Thermo Fisher) at ~$175/500 mg . Used in >50% of ADC linker designs due to its reliability .
Biological Activity
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug discovery and development. This compound, characterized by its unique chemical structure, is being explored for various therapeutic applications, including its role in targeted protein degradation and as a component in antibody-drug conjugates.
Chemical Structure and Properties
- Chemical Formula: C₂₂H₂₃NO₄S
- Molecular Weight: 397.487 g/mol
- CAS Number: 443991-25-1
- Storage Conditions: Ambient temperature
The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.
The biological activity of this compound is primarily linked to its role in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome pathway. This mechanism allows for selective degradation of specific proteins, which can be beneficial in treating diseases such as cancer.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Targeted Protein Degradation : The incorporation of this compound into PROTACs has shown promise in selectively degrading oncogenic proteins, thereby inhibiting tumor growth in preclinical models .
- Antibody-Drug Conjugates (ADCs) : The compound has been used as a linker in ADCs, enhancing the delivery of cytotoxic agents specifically to cancer cells. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy .
- Cellular Uptake and Efficacy : Studies indicate that compounds containing this moiety exhibit improved cellular uptake and retention, leading to enhanced biological activity compared to traditional small molecules .
Case Study 1: Efficacy in Cancer Models
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of a PROTAC containing this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at nanomolar concentrations, with mechanistic studies confirming the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Development of Antibody Conjugates
Another study focused on the development of an ADC utilizing this compound as a linker. The ADC showed enhanced specificity for CD19-positive B-cell malignancies, resulting in effective tumor regression in xenograft models without significant off-target effects. These findings suggest that the compound's structural properties contribute to its effectiveness as a linker in ADC formulations .
Comparative Analysis
The following table summarizes key features and findings related to this compound compared to other similar compounds:
| Compound Name | Molecular Weight | CAS Number | Application Area | Key Findings |
|---|---|---|---|---|
| 2-Fmoc-amino-2-(4-tetrahydrothiopyranyl)acetic acid | 397.487 g/mol | 443991-25-1 | PROTACs, ADCs | Effective in targeted degradation and delivery |
| 2-Fmoc-amino-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid | 429.486 g/mol | 369402-98-2 | PROTACs | Similar mechanisms with different efficacy profiles |
Q & A
Q. What is the standard synthetic route for 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid?
The synthesis typically involves sequential protection/deprotection and coupling steps. For example, in analogous Fmoc-amino acid derivatives, the Fmoc group is introduced via HATU-mediated coupling under anhydrous conditions (e.g., DMF, DIEA) . Critical steps include:
Q. How should this compound be characterized to confirm structural integrity?
Key analytical methods include:
- NMR : H and C NMR to verify stereochemistry and absence of side products (e.g., δ 4.3–4.5 ppm for Fmoc CH, δ 7.2–7.8 ppm for aromatic protons) .
- HPLC : Reverse-phase HPLC (C18 column, 220 nm detection) with ≥95% purity threshold .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 385.4) .
Q. What are the critical storage conditions to prevent degradation?
- Temperature : Store at –20°C in airtight, light-protected vials .
- Solubility : Dissolve in anhydrous DMF or DCM for long-term stability; avoid aqueous buffers with pH >8 to prevent Fmoc cleavage .
- Impurity Control : Monitor acetic acid content (<0.1% via titration) to prevent premature termination in solid-phase synthesis .
Q. How does the tetrahydrothiopyranyl group influence reactivity in peptide synthesis?
The sulfur-containing heterocycle enhances:
- Conformational Rigidity : Restricts rotational freedom, improving target-binding specificity in peptidomimetics .
- Oxidative Stability : The thioether group is less prone to oxidation compared to disulfides, making it suitable for in vivo applications .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?
- Coupling Reagents : Use HATU/Oxyma Pure (1:1 molar ratio) for >95% coupling efficiency, reducing epimerization risks .
- Solvent Choice : Anhydrous DMF minimizes acetic acid formation from residual solvents .
- Real-Time Monitoring : Employ Kaiser test or FTIR (disappearance of –NH stretch at 3400 cm) to confirm reaction completion .
Q. What strategies mitigate acetic acid impurities during large-scale synthesis?
- Post-Synthesis Treatment : Wash crude product with cold ethyl acetate (3× volumes) to extract acetic acid .
- Chromatography : Use ion-exchange resins (e.g., Dowex 50WX8) to trap residual acid .
- Specification Compliance : Adhere to pharmacopeial limits (<0.1% acetic acid via HPLC-ELSD) .
Q. How to resolve contradictory data in stereochemical outcome analysis?
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate diastereomers (e.g., 10-cis vs. 10-trans) .
- X-ray Crystallography : Resolve ambiguous NOE effects by analyzing single crystals grown from THF/hexane .
- Dynamic NMR : Monitor coalescence temperatures for axial/equatorial isomer interconversion .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- PEGylation : Introduce a hydrophilic spacer (e.g., Fmoc-AEEA-OH, 8-amino-3,6-dioxaoctanoic acid) to improve water solubility .
- pH Adjustment : Use citrate buffer (pH 4.0–5.0) to protonate the carboxylate group, reducing aggregation .
- Co-Solvents : Employ 10% DMSO in PBS to maintain solubility without denaturing proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
